Calcium;diperiodate;hydrate
Description
Overview of Periodate (B1199274) Anions and Their Coordination Chemistry
Periodate represents the highest oxidation state of iodine, +7, and exists in aqueous solutions as various anions. The two principal forms are the tetrahedral metaperiodate (IO₄⁻) and the octahedral orthoperiodate (IO₆⁵⁻). wikipedia.org The orthoperiodate anion can undergo successive protonations to form species such as HIO₆⁴⁻, H₂IO₆³⁻, H₃IO₆²⁻, and H₄IO₆⁻, leading to a complex pH-dependent equilibrium in solution. elsevier.com The parent acid for these anions is periodic acid. wikipedia.org
The coordination chemistry of periodate is rich and varied, acting as a versatile ligand. dntb.gov.ua It can coordinate to metal centers as a monodentate, bidentate, or bridging ligand. soton.ac.uk For instance, studies on manganese(IV) periodato complexes have revealed intricate structures where periodate ligands are bound to the metal center. acs.org The formation of a cyclic periodate ester is a key intermediate in the well-known Malaprade reaction, where periodate cleaves the carbon-carbon bond of vicinal diols. wikipedia.orgaalto.fi This reactivity highlights periodate's role as a powerful and selective oxidizing agent. wikipedia.org Hydrogen bonding plays a significant role in the structures of periodate-containing compounds, often linking the cations and anions into extended framework structures. dntb.gov.uaresearchgate.net
Table 1: Principal Periodate Anions
| Name | Formula | Geometry | Parent Acid (Nominal) |
|---|---|---|---|
| Metaperiodate | IO₄⁻ | Tetrahedral | Metaperiodic Acid (HIO₄) |
Contextualization of Calcium-Iodine-Oxygen Systems in Inorganic Research
Systems composed of calcium, iodine, and oxygen are significant across various scientific disciplines, from geology to materials science and Earth system science. In nature, calcium iodate (B108269) (Ca(IO₃)₂) is found as the minerals lautarite (anhydrous) and brüggenite (monohydrate), which are among the most common iodine-containing minerals and primary sources for commercial iodine extraction. wikipedia.orgatamanchemicals.com The synthesis of calcium iodate from various precursors is a subject of industrial process research, highlighting its economic importance. atamanchemicals.comgoogle.com
In contemporary research, the iodine-to-calcium (I/Ca) ratio in marine carbonates (calcium carbonate, CaCO₃) has become a crucial proxy for studying past ocean oxygenation levels. nih.govfrontiersin.orgcopernicus.orgbris.ac.uk This is based on the principle that the oxidized form of iodine, iodate (IO₃⁻), is incorporated into the carbonate lattice, while the reduced form, iodide (I⁻), is not. copernicus.org Therefore, higher I/Ca ratios in ancient marine carbonate records suggest more oxygenated ocean conditions at the time of their formation. nih.govfrontiersin.org This research has provided insights into major oxygenation events in Earth's history. nih.gov Furthermore, advanced spectroscopic techniques, such as valence-to-core X-ray emission spectroscopy, are being employed to probe the local coordination environment of calcium in complex oxygen-ligand systems, which is fundamental to understanding their chemical behavior. acs.org
Historical Development and Evolving Research Perspectives on Calcium Diperiodate Hydrate (B1144303)
The study of periodates began in 1833 when Heinrich Gustav Magnus and C. F. Ammermüller first synthesized periodic acid. wikipedia.orgacs.org A significant milestone in periodate chemistry was the development of the Malaprade reaction in 1928, which established periodate as a key reagent for the oxidative cleavage of 1,2-diols and became a vital tool in carbohydrate chemistry. elsevier.comaalto.fi
The specific compound, calcium diperiodate, and its hydrates have been subjects of study within this broader historical context. It is an inorganic compound that exists in various hydrated forms. smolecule.com There has been some variation in the reported chemical formulas, reflecting the complexity of periodate chemistry. The anhydrous form is often represented as Ca(IO₄)₂, while hydrated forms have been described with formulas such as Ca₃(H₂IO₆)₂·4H₂O, indicating the presence of the orthoperiodate anion. smolecule.comamericanelements.com This highlights an evolving understanding of the compound's solid-state structure, where the coordination of water and the specific form of the periodate anion (metaperiodate vs. orthoperiodate) are key determinants of its properties.
Research has focused on its synthesis and characterization. It can be synthesized via precipitation reactions in aqueous solutions, with factors like pH and temperature influencing the outcome. smolecule.com The compound is typically a white crystalline solid that is slightly soluble in water. smolecule.comamericanelements.com Modern research perspectives are less focused on the fundamental synthesis and more on incorporating such compounds into advanced materials or understanding their role in broader geochemical cycles.
Table 2: Properties of Calcium Diperiodate
| Property | Value | Reference(s) |
|---|---|---|
| IUPAC Name | calcium;diperiodate | nih.gov |
| Molecular Formula | CaI₂O₈ (anhydrous) | nih.gov |
| Molecular Weight | 421.88 g/mol (anhydrous) | nih.govwebqc.org |
| Appearance | White crystals or powder | americanelements.com |
Structure
2D Structure
Properties
Molecular Formula |
CaH2I2O9 |
|---|---|
Molecular Weight |
439.90 g/mol |
IUPAC Name |
calcium;diperiodate;hydrate |
InChI |
InChI=1S/Ca.2HIO4.H2O/c;2*2-1(3,4)5;/h;2*(H,2,3,4,5);1H2/q+2;;;/p-2 |
InChI Key |
XEFIXKTZWXNGDH-UHFFFAOYSA-L |
Canonical SMILES |
O.[O-]I(=O)(=O)=O.[O-]I(=O)(=O)=O.[Ca+2] |
Origin of Product |
United States |
Synthetic Methodologies and Crystallization of Calcium Diperiodate Hydrate
Solution-Phase Synthesis Approaches
Solution-phase synthesis is the most common approach for preparing calcium periodate (B1199274) compounds, typically involving the reaction of soluble precursors in an aqueous medium.
Controlled precipitation is a primary method for synthesizing calcium diperiodate hydrate (B1144303). This technique generally involves the reaction between a soluble calcium salt, such as calcium chloride (CaCl₂) or calcium nitrate (B79036) (Ca(NO₃)₂), and a soluble periodate salt, like sodium periodate (NaIO₄), in an aqueous solution. smolecule.comresearchgate.net The reaction leads to the precipitation of the less soluble calcium periodate. Another pathway involves reacting calcium hydroxide (B78521) (Ca(OH)₂) or calcium carbonate (CaCO₃) with periodic acid (H₅IO₆). smolecule.comontosight.ai
During these syntheses, it has been observed that metaperiodate anions (IO₄⁻) can be converted to orthoperiodate anions (H₄IO₆⁻), resulting in the formation of hydrated, crystalline products. researchgate.netnjit.edu One estimated formula for a resulting calcium periodate hydrate is CaOH(H₄IO₆)·5H₂O. researchgate.net The control of experimental parameters is critical to optimize the yield and purity of the final product. Key parameters include pH, temperature, and reactant concentrations. Optimal precipitation is often achieved in slightly acidic to neutral conditions (pH 5–7). smolecule.com Elevated temperatures, typically between 40–60°C, can increase the reaction kinetics, leading to faster crystallization. smolecule.com
Interactive Table: Experimental Parameters for Precipitation of Calcium Periodate
| Parameter | Optimal Range/Condition | Effect on Synthesis | Source(s) |
|---|---|---|---|
| pH | 5 - 7 | Prevents formation of side products like hydroxides. | smolecule.com |
| Temperature | 40 - 60°C | Enhances reaction kinetics and promotes faster crystallization. | smolecule.com |
| Reactant Molar Ratio | 2:1 (Iodate ions to Calcium ions) | Ensures complete reaction to form the desired product. | google.com |
| Ionic Strength | Low | High concentrations of competing ions can increase solubility and decrease yield. | smolecule.com |
Industrial-scale production may involve batch reactors with corrosion-resistant liners and multi-stage filtration to remove soluble byproducts like sodium chloride. smolecule.com Purification of the crude product is often achieved through recrystallization. smolecule.com
Hydrothermal synthesis, which involves chemical reactions in aqueous solutions at high temperatures and pressures, offers significant advantages for producing crystalline inorganic materials. While specific studies on the hydrothermal synthesis of calcium diperiodate hydrate are not prevalent, the principles can be inferred from the synthesis of analogous compounds like hydroxyapatite (B223615) (a calcium phosphate). nwpii.com
Hydrothermal conditions can dramatically enhance reaction kinetics. nwpii.com For instance, transformations that might take hours or days at ambient pressure can be completed in minutes under hydrothermal conditions (e.g., 120°C and 2 atm). nwpii.com This method also tends to improve the phase purity of the product by hampering the formation of secondary phases. nwpii.com The mechanism often involves the dissolution of a precursor followed by the reprecipitation of the more stable crystalline product. nwpii.com Microwave-assisted hydrothermal synthesis is a further advancement that can accelerate the process. researchgate.net These techniques could provide a route to produce highly crystalline calcium diperiodate hydrate with controlled morphology.
Solid-State Reaction Pathways for Related Calcium Periodate Phases
Solid-state reactions, or ceramic methods, are used to synthesize materials at high temperatures without the use of solvents. This pathway is particularly relevant for producing complex, thermally stable structures like double perovskites. A study on periodate-based double perovskites detailed the synthesis of Ca₂NaIO₆ at 650°C using ceramic methods. researchgate.net
Two primary solid-state approaches were described for these related phases:
Oxidation of an iodine source (I⁻) to the I⁷⁺ state using oxygen from the air, followed by crystal growth in the presence of a mineralizer like sodium fluoride (B91410) (NaF). researchgate.net
Direct reaction of an alkali-metal periodate with an alkaline-earth metal hydroxide at high temperatures. researchgate.net
These high-temperature methods yield water-insoluble and stable crystalline compounds, demonstrating a viable solvent-free route for specific calcium periodate-containing structures. researchgate.net
Influence of Reaction Conditions on Crystal Growth and Morphology
The growth and final morphology of calcium diperiodate hydrate crystals are highly dependent on the reaction conditions. The principles governing crystallization for other calcium salts provide a framework for understanding this process.
Key factors influencing crystal growth include:
Temperature: Affects both reaction kinetics and the solubility of the product. Higher temperatures can speed up crystallization but may also alter the resulting crystal phase. smolecule.com
pH: The pH of the solution can influence the formation of the cyclic periodate ester intermediate, which is part of the reaction mechanism. wikipedia.org It also affects the solubility and stability of different crystal phases. nih.gov
Supersaturation: The rate of crystal growth is often a function of the degree of supersaturation of the solution. rsc.org Controlling the rate at which reactants are mixed can manage supersaturation and influence crystal size.
Seeding: The introduction of seed crystals can control the formation of specific polymorphs and lead to more uniform crystal sizes. smolecule.com
Aging: Allowing the precipitate to remain in the mother liquor (a process known as aging) can help optimize crystal size and purity as smaller or less stable crystals dissolve and reprecipitate onto larger, more stable ones. smolecule.com
Interactive Table: Influence of Reaction Conditions on Crystallization
| Condition | Influence on Crystal Growth and Morphology | Source(s) |
|---|---|---|
| Temperature | Affects kinetics and solubility; can promote faster crystallization. | smolecule.com |
| pH | Influences reaction intermediates and the stability of final crystal phases. | wikipedia.orgnih.gov |
| Reactant Concentration | Determines the level of supersaturation, which drives the nucleation and growth rate. | rsc.org |
| Seeding | Can direct the formation of a desired crystal polymorph and improve size uniformity. | smolecule.com |
| Aging Time | Allows for slurry to mature, optimizing crystal size and enhancing purity. | smolecule.com |
Green Chemistry Principles in the Synthesis of Calcium Diperiodate Hydrate
Applying green chemistry principles to the synthesis of calcium diperiodate hydrate primarily involves addressing the production of its key precursor, the periodate ion. Traditional methods for oxidizing iodide or iodate (B108269) to periodate often use harsh chemical oxidants like chlorine gas or involve toxic materials. acs.org
A significant green innovation is the electrochemical synthesis of periodate. acs.orgacs.org Modern approaches utilize durable and non-toxic boron-doped diamond (BDD) anodes to replace traditional lead dioxide anodes, which are known to disintegrate and cause toxic lead contamination. d-nb.inforesearchgate.netnih.gov This electrochemical route offers several advantages:
It avoids the use of toxic heavy metals and hazardous chemical oxidants. d-nb.inforesearchgate.net
It can use less expensive iodide as a starting material, making the process more cost-efficient. d-nb.inforesearchgate.net
The process is energy-efficient, can be scaled up in a flow-electrolysis cell, and is considered inherently safer. d-nb.infonih.gov
Advanced Structural Elucidation of Calcium Diperiodate Hydrate
Single-Crystal X-ray Diffraction Analysis
Single-crystal X-ray diffraction (SC-XRD) stands as the most powerful method for determining the precise atomic arrangement, bond lengths, and bond angles within a crystalline material. pulstec.net The technique involves irradiating a single, high-quality crystal with a monochromatic X-ray beam and analyzing the resulting diffraction pattern of discrete spots. pulstec.netuni-ulm.de For calcium diperiodate hydrate (B1144303), this analysis provides unparalleled insight into its molecular architecture.
The coordination environment of the calcium (Ca²⁺) ion is a cornerstone of the crystal structure. In hydrated salts, the calcium cation's coordination sphere is typically completed by oxygen atoms from both the periodate (B1199274) anions and the water molecules of hydration. smolecule.comresearchgate.net Crystallographic studies of calcium-containing compounds show that Ca²⁺ can readily accommodate various coordination numbers, often seven or eight, leading to geometries such as a distorted triaugmented triangular prism. smolecule.comcore.ac.uk
Table 1: Representative Calcium Coordination Bond Parameters This table illustrates typical parameters that would be derived from a full single-crystal structure refinement, showing the types of atomic interactions defining the coordination sphere.
| Bond | Atom 1 | Atom 2 | Distance (Å) |
| Ca-O | Ca | O(periodate) | 2.30 - 2.60 |
| Ca-O | Ca | O(water) | 2.35 - 2.70 |
Note: The data in this table are representative values for calcium-oxygen bonds in coordination complexes and are for illustrative purposes.
The term "periodate" can refer to several species, primarily the tetrahedral metaperiodate ([IO₄]⁻) and the octahedral orthoperiodate ([H₂IO₆]³⁻ or similar forms). acs.org While the IUPAC name "calcium diperiodate" suggests the presence of two [IO₄]⁻ anions per calcium ion, synthetic conditions can lead to the formation of orthoperiodate species in the solid state. smolecule.comresearchgate.net Research indicates that during precipitation reactions to form calcium periodate, metaperiodate anions can convert into orthoperiodate anions. researchgate.net
Single-crystal XRD precisely determines which form is present by resolving the I-O bond lengths and the coordination number of the iodine atom. The analysis reveals the conformation of the anion, for instance, the degree of distortion from ideal tetrahedral or octahedral geometry. It also defines the specific orientation of each periodate anion within the unit cell, showing how they are positioned relative to the calcium ions and water molecules.
Table 2: Illustrative Periodate Anion Geometric Parameters This table shows the kind of data SC-XRD provides regarding the geometry of the anion.
| Parameter | Atoms Involved | Value (°) |
| O-I-O Angle (Tetrahedral) | O-I-O | ~109.5 |
| O-I-O Angle (Octahedral) | O-I-O | ~90 |
Note: Values are idealized and serve to illustrate the geometric differences identified by XRD analysis.
In hydrated crystalline solids, hydrogen bonding is a dominant intermolecular force that critically influences the final structure and its stability. The hydrated forms of calcium periodate feature extensive hydrogen-bonding networks where the water molecules play a central role. smolecule.com These water molecules can act as both hydrogen bond donors (via their hydrogen atoms) and acceptors (via their lone pairs on the oxygen atom).
SC-XRD analysis can precisely map this network by determining the positions of the hydrogen atoms. The analysis identifies linkages where water molecules bridge periodate anions to each other, connect anions to the calcium coordination sphere, or link different coordination polyhedra. smolecule.com These interactions create a robust supramolecular architecture that locks the constituent ions and molecules into a stable, repeating three-dimensional array.
Powder X-ray Diffraction Characterization
Powder X-ray diffraction (PXRD) is a complementary technique used for phase identification and the assessment of material purity and crystallinity. ub.edu It involves analyzing the diffraction pattern from a sample composed of many randomly oriented microcrystals (a powder), which results in a characteristic pattern of diffraction intensity versus diffraction angle (2θ). nih.gov
For calcium diperiodate hydrate, PXRD is an essential tool for quality control. The experimental diffraction pattern obtained from a newly synthesized batch is compared against a reference pattern. nih.gov This reference can be a standard pattern from a database or a pattern calculated from the known single-crystal structure data. openalex.org A match confirms the identity of the compound, while the presence of extra peaks indicates impurities.
The crystallinity of the sample is assessed from the peak shapes in the diffractogram. Highly crystalline materials produce sharp, well-defined diffraction peaks, whereas materials with poor crystallinity or very small crystallite sizes yield broad peaks. researchgate.net For calcium diperiodate hydrate, sharp peaks would signify a well-ordered crystalline structure.
Beyond simple identification, PXRD data can be used for detailed quantitative analysis through methods like Rietveld refinement. nih.gov This computational technique involves fitting the entire experimental powder pattern with a calculated profile based on a known crystal structure model.
This process allows for the precise refinement of the crystal lattice parameters (the dimensions and angles of the unit cell). For a calcium periodate compound reported to crystallize in the monoclinic space group P21/c, Rietveld refinement of its powder pattern would provide highly accurate values for its lattice constants. researchgate.net This is crucial for confirming that the bulk material corresponds to the single crystal that was studied and for detecting subtle structural variations that may occur under different synthesis conditions.
Table 3: Crystal Data for a Calcium Periodate Compound This table presents the lattice parameters for a calcium periodate structure, which are key values confirmed and refined by PXRD analysis.
| Parameter | Value |
| Crystal System | Monoclinic |
| Space Group | P21/c |
| a (Å) | 5.5376(1) |
| b (Å) | 5.7911(1) |
| c (Å) | 9.6055(1) |
| β (°) | 124.300(1) |
Data sourced from a study on the synthesis of calcium periodates. researchgate.net
Neutron Diffraction Studies for Hydrogen Atom Localization and Dynamics
Neutron diffraction stands as a uniquely powerful technique for the precise determination of hydrogen atom positions within crystalline structures, a task that is notoriously difficult using X-ray diffraction. While X-rays scatter from the electron cloud surrounding an atom, neutrons interact with the atomic nucleus. This fundamental difference means that the scattering power of an atom for neutrons is not dependent on its atomic number. Consequently, light atoms such as hydrogen (or its isotope deuterium, which is often used in these studies to reduce incoherent scattering) scatter neutrons with a similar magnitude to heavier atoms like iodine or calcium. mdpi.com This makes neutron diffraction indispensable for elucidating the intricate details of hydrogen bonding and the orientation of water molecules in hydrated compounds like calcium diperiodate hydrate.
Detailed research findings from neutron diffraction studies on various crystalline hydrates provide a framework for understanding what could be expected from such an analysis of calcium diperiodate hydrate. ecu.edu.aunih.gov These studies consistently reveal the precise geometry of the water molecules, including O-H bond lengths and H-O-H bond angles, and the complex network of hydrogen bonds that stabilize the crystal lattice.
In a hypothetical neutron diffraction study of calcium diperiodate hydrate, single-crystal analysis would be the preferred method. This would allow for the unambiguous assignment of atomic coordinates for all atoms, including the hydrogen atoms of the water molecules. The resulting data would precisely define the hydrogen bond network, detailing which oxygen atoms of the periodate anions act as hydrogen bond acceptors and the specific geometry of these bonds (O–H···O distances and angles).
Representative Hydrogen Bond Geometry in Hydrated Salts
The following table presents typical geometric parameters for water molecules and hydrogen bonds in crystalline hydrates as determined by neutron diffraction. While specific data for calcium diperiodate hydrate is not available, these values from other hydrated metal salts serve as a reference for the type of high-precision data that neutron diffraction can provide. ecu.edu.auiucr.org
| Parameter | Typical Range of Values (Å or °) | Significance |
|---|---|---|
| O-H Bond Length | 0.95 - 1.00 Å | Indicates the covalent bond within the water molecule. |
| H-O-H Bond Angle | 104° - 110° | Defines the geometry of the water molecule within the crystal. |
| O···H Hydrogen Bond Distance | 1.6 - 2.1 Å | Characterizes the distance between the water hydrogen and the acceptor oxygen atom. |
| O···O Hydrogen Bond Distance | 2.6 - 3.0 Å | Represents the total distance between the oxygen atoms of the donor and acceptor. |
Beyond static structural information, neutron scattering techniques, particularly quasi-elastic neutron scattering (QENS), are employed to investigate the dynamic behavior of hydrogen atoms. kobe-u.ac.jpazom.com QENS can probe motions on the picosecond to nanosecond timescale, which is characteristic of molecular reorientations and diffusion in the solid state. kyoto-u.ac.jp
In the context of calcium diperiodate hydrate, QENS experiments could reveal the nature of water molecule dynamics. For instance, it could determine if the water molecules are static or if they undergo reorientational jumps about their symmetry axes. The analysis of QENS data can provide quantitative information on the geometry and timescale of these motions. kobe-u.ac.jpkyoto-u.ac.jp For example, studies on other hydrates have identified distinct dynamic behaviors, such as fast reorientation of water molecules around anions. kobe-u.ac.jp
Illustrative Dynamic Parameters of Water in Crystalline Hydrates
The following table shows the kind of dynamic parameters that could be obtained from a QENS study of calcium diperiodate hydrate, with representative values drawn from studies on other hydrated systems. kobe-u.ac.jpacs.org
| Dynamic Parameter | Typical Value | Physical Meaning |
|---|---|---|
| Relaxation Time (τ) | 10 - 500 ps | The average time between reorientational jumps of a water molecule. |
| Activation Energy (Ea) | 5 - 20 kJ·mol⁻¹ | The energy barrier that must be overcome for the dynamic process to occur, often related to the strength of hydrogen bonds. kobe-u.ac.jp |
| Mean Jump Distance | 1.5 - 2.0 Å | The average distance a hydrogen atom travels during a reorientational jump. kobe-u.ac.jp |
Spectroscopic Characterization and Vibrational Analysis of Calcium Diperiodate Hydrate
Infrared (IR) Spectroscopy
Infrared spectroscopy is a fundamental tool for probing the vibrational modes of molecules. In the context of calcium diperiodate hydrate (B1144303), IR spectroscopy provides valuable insights into the structure of the periodate (B1199274) anion and the nature of the water molecules within the crystal lattice.
Assignment of Vibrational Modes of the Periodate Anion
The periodate anion can exist in different forms, with the most common being the tetrahedral metaperiodate (IO₄⁻) and the octahedral orthoperiodate (IO₆⁵⁻) or its protonated forms like H₂IO₆³⁻. In the solid state, the structure is often a complex network of these polyatomic ions. The vibrational spectrum of the periodate anion is sensitive to its symmetry and coordination environment.
Based on studies of various periodate compounds, the vibrational modes of the [IO₆]⁵⁻ group, which possesses Oh symmetry in its isolated state, can be predicted. However, in a crystal lattice, this symmetry is often lowered, leading to the activation of otherwise silent modes and the splitting of degenerate modes. For instance, studies on alkali tin paraperiodates (MSnIO₆) have shown that the appearance of multiple infrared bands in the I-O stretching region suggests a reduction from the ideal Oh symmetry of the [IO₆]⁵⁻ ion. cdnsciencepub.com This lowering of symmetry can be attributed to the crystal field effects. cdnsciencepub.com
The primary vibrational modes of an octahedral IO₆ group are the stretching (ν) and bending (δ) vibrations of the I-O bonds. The expected IR active modes for an ideal octahedral [IO₆]⁵⁻ are primarily the ν₃(F₁u) stretching and ν₄(F₁u) bending modes. However, in a solid-state environment like that of calcium diperiodate hydrate, it is anticipated that more complex spectra would be observed due to symmetry reduction.
A hypothetical assignment of the principal infrared vibrational modes for the periodate anion in calcium diperiodate hydrate, by analogy with other periodates, is presented in Table 1.
Table 1: Hypothetical Infrared Vibrational Mode Assignments for the Periodate Anion in Calcium Diperiodate Hydrate
| Vibrational Mode | Approximate Wavenumber (cm⁻¹) | Description |
|---|---|---|
| ν(I-O) | 600 - 800 | I-O stretching vibrations |
| δ(O-I-O) | 300 - 500 | O-I-O bending vibrations |
This table is illustrative and based on data from related periodate compounds. Actual values for calcium diperiodate hydrate would require experimental verification.
Probing Water Molecule Vibrations and Hydrogen Bonding Interactions
The infrared spectrum of a hydrated compound is also characterized by the vibrational modes of the water molecules. These modes are particularly sensitive to the strength and nature of hydrogen bonding within the crystal structure. The presence of water of hydration in calcium diperiodate hydrate would give rise to distinct bands in the IR spectrum.
The main vibrational modes of water molecules are the symmetric and asymmetric O-H stretching (ν₁ and ν₃) and the H-O-H bending (ν₂) vibrations. In the gas phase, these appear at approximately 3657, 3756, and 1595 cm⁻¹, respectively. In the solid state, these bands are broadened and shifted due to hydrogen bonding.
O-H Stretching Region (3000-3600 cm⁻¹): The presence of broad absorption bands in this region is a clear indication of hydrogen-bonded water molecules. The extent of the shift to lower frequencies and the broadening of these bands correlate with the strength of the hydrogen bonds. Studies on hydrated calcium compounds, such as calcium silicate (B1173343) hydrates, show broad bands in this region due to the stretching vibrations of O-H groups in water and hydroxyls. researchgate.net
H-O-H Bending Region (~1600-1650 cm⁻¹): A band in this region is characteristic of the bending vibration of molecular water. Its position can also be influenced by the coordination environment of the water molecule. researchgate.net
Librational Modes (< 1000 cm⁻¹): In the far-infrared region, librational (rocking, wagging, and twisting) modes of the coordinated water molecules can be observed. These modes are often coupled with the lattice vibrations.
Raman Spectroscopy for Complementary Vibrational Mode Analysis
Raman spectroscopy is a complementary technique to IR spectroscopy, governed by different selection rules. For a centrosymmetric species like an ideal octahedral [IO₆]⁵⁻, the Raman active modes are primarily the symmetric stretching ν₁(A₁g), and the asymmetric stretching ν₂(E_g) and bending ν₅(F₂g) modes, which are IR inactive. Therefore, a combined IR and Raman analysis provides a more complete picture of the vibrational framework of the compound.
In the case of calcium diperiodate hydrate, Raman spectroscopy would be particularly useful for identifying the symmetric I-O stretching mode, which is typically a strong and sharp band in the spectra of periodates. The position of this band can provide information about the I-O bond strength. Studies on various inorganic compounds have demonstrated the utility of Raman spectroscopy in identifying different crystalline phases and probing cation-anion interactions. For instance, in the study of calcium silicate hydrates, Raman spectroscopy has been used to identify Ca-O vibrations and the different silicate tetrahedra. researchgate.net Similarly, for calcium diperiodate hydrate, Raman spectra would be expected to show characteristic bands for the periodate anion and potentially for the Ca-O interactions.
Table 2: Expected Raman Active Modes for the Periodate Anion in Calcium Diperiodate Hydrate
| Vibrational Mode | Approximate Wavenumber (cm⁻¹) | Description |
|---|---|---|
| ν₁(I-O) | ~600 - 750 | Symmetric I-O stretching (A₁g for Oh) |
| ν₂(I-O) | ~500 - 600 | Asymmetric I-O stretching (Eg for Oh) |
This table is illustrative and based on general knowledge of periodate vibrations. Experimental data is required for precise assignments.
Furthermore, Raman spectroscopy is effective in studying the low-frequency lattice modes, which involve the vibrations of the calcium ions against the periodate anions.
X-ray Absorption Spectroscopy (XAS) and X-ray Photoelectron Spectroscopy (XPS) Investigations
While vibrational spectroscopy probes the bonding and structure of molecular units, X-ray spectroscopy techniques provide element-specific information about the local electronic and geometric structure.
Probing the Local Electronic and Geometric Structure of Calcium and Iodine Centers
X-ray Absorption Spectroscopy (XAS) is a powerful tool for determining the local atomic structure around a specific element, even in amorphous or poorly crystalline materials. The XAS spectrum is typically divided into two regions: X-ray Absorption Near Edge Structure (XANES) and Extended X-ray Absorption Fine Structure (EXAFS).
For calcium diperiodate hydrate, XAS at the Ca K-edge would provide information about the coordination environment of the calcium ions. The shape and position of the XANES spectrum are sensitive to the coordination geometry and oxidation state of the absorbing atom. taylorfrancis.comresearchgate.net The EXAFS region, on the other hand, can be analyzed to determine the number and distance of neighboring atoms, such as the oxygen atoms from the periodate anions and water molecules. Studies on hydrated calcium ions in solution have used EXAFS to determine the Ca-O bond distances and hydration numbers, which are typically around 2.46 Å with a coordination number of 6 to 8. nih.govrsc.org
Similarly, XAS at the iodine L-edges or K-edge would reveal details about the iodine environment. The high oxidation state of iodine(VII) in the periodate anion would be clearly identifiable from the edge position. The EXAFS data would yield precise I-O bond lengths and information about the coordination of the iodine atom.
Analysis of Oxidation States and Chemical Environments
X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive technique that provides information about the elemental composition and chemical (oxidation) state of the elements present in the top few nanometers of a material. wikipedia.org
In the analysis of calcium diperiodate hydrate, XPS would be used to determine the binding energies of the core-level electrons of Ca, I, and O.
Calcium (Ca 2p): The binding energy of the Ca 2p peaks (Ca 2p₃/₂ and Ca 2p₁/₂) is characteristic of the +2 oxidation state of calcium. The precise binding energy can be influenced by the nature of the counter-ions and the hydration state. For many calcium compounds, the Ca 2p₃/₂ peak is observed in the range of 346-348 eV. xpsfitting.comresearchgate.net
Iodine (I 3d): The I 3d spectrum would show two peaks, I 3d₅/₂ and I 3d₃/₂. The binding energy of these peaks is highly sensitive to the oxidation state of iodine. For the periodate anion (I⁷⁺), the I 3d₅/₂ binding energy is expected to be at a significantly higher value compared to lower oxidation states like iodide (I⁻) or iodate (B108269) (I⁵⁺). This allows for unambiguous confirmation of the +7 oxidation state of iodine.
Oxygen (O 1s): The O 1s spectrum can often be deconvoluted into multiple components, representing oxygen atoms in different chemical environments. In calcium diperiodate hydrate, one would expect to distinguish between the oxygen atoms of the periodate anion (I-O) and the oxygen atoms of the water molecules (H₂O). Oxygen in hydroxyl groups, if present, would also have a distinct binding energy. rsc.org
By providing a detailed analysis of the elemental composition and oxidation states at the surface, XPS complements the bulk structural information obtained from vibrational and X-ray absorption spectroscopy.
Thermal Behavior and Decomposition Mechanisms of Calcium Diperiodate Hydrate
Thermogravimetric Analysis (TGA) of Dehydration and Decomposition Pathways
Thermogravimetric analysis (TGA) of calcium diperiodate hydrate (B1144303) reveals a multi-step decomposition process, beginning with dehydration followed by the decomposition of the anhydrous salt. The dehydration process occurs in distinct stages, indicating the presence of water molecules with different binding energies within the crystal lattice.
Research has shown that the dehydration of calcium diperiodate hydrate proceeds through intermediate hydrates before forming the anhydrous compound. Specifically, the dehydration pathway has been identified as follows: Ca(IO₄)₂·xH₂O → Ca(IO₄)₂·5H₂O → Ca(IO₄)₂·2H₂O → Ca(IO₄)₂
The initial hydrated form loses water molecules to form a pentahydrate, which is stable over a certain temperature range before further dehydrating to a dihydrate, and finally to the anhydrous calcium diperiodate at approximately 143°C. researchgate.net Above this temperature, the anhydrous salt remains stable until its decomposition temperature is reached.
The decomposition of the anhydrous calcium diperiodate, Ca(IO₄)₂, commences at temperatures above 248°C, yielding calcium iodate (B108269), Ca(IO₃)₂, and oxygen gas. researchgate.net This decomposition is an irreversible process.
The theoretical mass loss for each stage of dehydration and decomposition can be calculated based on the stoichiometry of the reactions. These calculated values are essential for interpreting the experimental TGA curves.
Table 1: Theoretical Mass Loss for the Decomposition of a Hypothetical Calcium Diperiodate Heptahydrate (Ca(IO₄)₂·7H₂O)
| Decomposition Step | Temperature Range (°C) | Product | Theoretical Mass Loss (%) |
| Ca(IO₄)₂·7H₂O → Ca(IO₄)₂·5H₂O + 2H₂O | < 143 | Ca(IO₄)₂·5H₂O | 6.58% |
| Ca(IO₄)₂·5H₂O → Ca(IO₄)₂·2H₂O + 3H₂O | < 143 | Ca(IO₄)₂·2H₂O | 9.87% (cumulative 16.45%) |
| Ca(IO₄)₂·2H₂O → Ca(IO₄)₂ + 2H₂O | ~143 | Ca(IO₄)₂ | 6.58% (cumulative 23.03%) |
| 2Ca(IO₄)₂ → 2Ca(IO₃)₂ + O₂ | > 248 | Ca(IO₃)₂ | 7.58% (cumulative 30.61%) |
| Note: The initial number of water molecules (x) in Ca(IO₄)₂·xH₂O can vary. For this illustrative table, a heptahydrate (x=7) is assumed to demonstrate the calculation of mass loss for the identified dehydration steps. |
Differential Scanning Calorimetry (DSC) for Endothermic/Exothermic Events and Phase Transitions
Differential scanning calorimetry (DSC) measures the difference in heat flow between a sample and a reference as a function of temperature, providing information on endothermic and exothermic processes.
For calcium diperiodate hydrate, the DSC curve is expected to show a series of endothermic peaks corresponding to the dehydration and decomposition events observed in TGA. Each dehydration step, representing the loss of water molecules, will absorb energy, resulting in an endothermic peak. The decomposition of the anhydrous calcium diperiodate to calcium iodate is also an endothermic process. uc.edu
In some related periodate (B1199274) compounds, such as strontium periodate, the decomposition to the corresponding iodate has been observed as an exothermic reaction. researchgate.net However, for most periodates, decomposition is an endothermic event. The precise nature of the thermal events for calcium diperiodate hydrate would be definitively determined by experimental DSC data.
Table 2: Expected Endothermic/Exothermic Events in the DSC Analysis of Calcium Diperiodate Hydrate
| Temperature Range (°C) | Process | Expected Thermal Event |
| < 143 | Dehydration of higher hydrates to dihydrate | Endothermic |
| ~143 | Final dehydration to anhydrous Ca(IO₄)₂ | Endothermic |
| > 248 | Decomposition of Ca(IO₄)₂ to Ca(IO₃)₂ | Endothermic |
No phase transitions for anhydrous calcium iodate are reported prior to its decomposition, unlike the behavior observed in strontium and barium iodates. researchgate.net
Evolved Gas Analysis (EGA) Coupled with Thermal Methods
Evolved gas analysis (EGA), often coupled with TGA or DSC, identifies the gaseous products released during the thermal decomposition of a material. The primary techniques for EGA are mass spectrometry (MS) and Fourier-transform infrared spectroscopy (FTIR). researchgate.net
During the thermal analysis of calcium diperiodate hydrate, the evolved gases are expected to be water vapor (H₂O) during the initial dehydration stages. This is a direct consequence of the loss of water of hydration from the crystal structure.
Upon further heating, the decomposition of the anhydrous calcium diperiodate (Ca(IO₄)₂) at temperatures above 248°C results in the evolution of oxygen gas (O₂). This is consistent with the decomposition reaction that forms calcium iodate (Ca(IO₃)₂). The decomposition of related periodates, such as strontium periodate, has also been shown to release oxygen and residual water. researchgate.net
Table 3: Expected Evolved Gases during the Thermal Decomposition of Calcium Diperiodate Hydrate
| Temperature Range (°C) | Decomposition Step | Evolved Gas Species |
| < 143 | Dehydration | H₂O (Water Vapor) |
| > 248 | Decomposition of Ca(IO₄)₂ to Ca(IO₃)₂ | O₂ (Oxygen) |
The identification of these evolved gases via EGA-MS or EGA-FTIR would confirm the proposed decomposition pathway and provide a complete picture of the thermal degradation process.
Kinetic Studies of Thermal Decomposition Processes
For instance, the kinetics of the thermal decomposition of caesium periodate have been reported, with an activation energy of 226 kJ mol⁻¹. acs.org The kinetic analysis of the dehydroxylation of calcium hydroxide (B78521) and the decomposition of calcium carbonate have also been extensively studied, often revealing complex mechanisms that can be modeled using various solid-state reaction models. jmaterenvironsci.commdpi.comrsc.orgmdpi.com
The kinetic parameters for the dehydration and decomposition of calcium diperiodate hydrate could be determined from a series of TGA or DSC experiments conducted at different heating rates. The resulting data can be analyzed using model-fitting methods or isoconversional (model-free) methods to determine the activation energy as a function of the extent of conversion.
Table 4: Methods for Kinetic Analysis of Thermal Decomposition
| Method Type | Description | Common Models/Methods |
| Model-fitting | Assumes a specific reaction model (f(α)) and fits the experimental data to the corresponding kinetic equation. | Coats-Redfern, Avrami-Erofeev |
| Isoconversional | Calculates the activation energy at different degrees of conversion without assuming a specific reaction model. | Flynn-Wall-Ozawa (FWO), Kissinger-Akahira-Sunose (KAS) |
A comprehensive kinetic study would be necessary to fully elucidate the reaction mechanism and quantify the stability of calcium diperiodate hydrate under thermal stress.
Theoretical and Computational Chemistry Studies
Density Functional Theory (DFT) Calculations
No dedicated DFT studies on the electronic structure, bonding, charge density, or lattice dynamics of Calcium diperiodate hydrate (B1144303) were identified. However, related research on other periodate-containing materials provides a context for the types of analyses that would be required. For instance, DFT calculations have been successfully applied to periodate-based double perovskites that include calcium, such as Ca₂NaIO₆. In these studies, researchers have reported a reasonable correlation between calculated and experimentally observed vibrational spectra (infrared and Raman), though detailed datasets for these comparisons are not extensively published. researchgate.netacs.org Furthermore, DFT has been employed to investigate the electronic structure and ignition sensitivity of other periodate (B1199274) salts like ammonium (B1175870) periodate, highlighting the utility of this method in understanding the fundamental properties of such materials. researchgate.net
Electronic Structure, Bonding, and Charge Density Analysis
Specific data on the electronic band structure, density of states, or electron localization functions for Calcium diperiodate hydrate are absent from current literature. Such analyses would be crucial for a deep understanding of the nature of the ionic and covalent interactions within the crystal lattice, particularly the interplay between the calcium cation, the diperiodate anion, and the water molecules of hydration.
Prediction of Vibrational Spectra and Comparison with Experimental Data
While it is a standard practice in computational chemistry to predict vibrational spectra (IR and Raman) using DFT and compare them with experimental results to validate the computational model, no such specific predictive data or comparative analysis for Calcium diperiodate hydrate could be found.
Lattice Dynamics and Phonon Dispersion Relations
Information regarding the lattice dynamics and phonon dispersion relations of Calcium diperiodate hydrate is not available. These studies are vital for understanding a material's thermal properties, stability, and phase transitions, but they require detailed knowledge of the crystal structure and interatomic force constants, which appear to be uncharacterised from a computational standpoint for this specific compound.
Computational Modeling of Interlayer Interactions and Periodate Anion Behavior
Modeling of interlayer interactions is contingent on having a well-defined layered crystal structure, which has not been computationally modeled for Calcium diperiodate hydrate. The behavior of the periodate anion in a hydrated solid-state environment, including its interactions with neighboring calcium ions and water molecules, remains an unaddressed topic in computational modeling literature for this compound.
Advanced Reactivity and Mechanistic Investigations
Redox Chemistry and Oxidative Capabilities of Calcium Diperiodate Hydrate (B1144303)
The oxidative capabilities of periodates, and by extension calcium diperiodate hydrate, are extensive. They are known to oxidize a wide range of inorganic and organic functional groups. wikipedia.org In the realm of inorganic chemistry, periodates are capable of oxidizing species such as sulfides to sulfoxides and subsequently to sulfones. wikipedia.orgresearchgate.net The mechanism of sulfide (B99878) oxidation by periodates is proposed to be a one-step oxygen-transfer reaction. researchgate.net
Furthermore, periodates are powerful enough to generate other strong inorganic oxidants. For instance, they can oxidize manganese(II) ions to permanganate, and ruthenium and osmium compounds to their respective tetroxides. wikipedia.org This highlights the exceptional oxidizing strength of the periodate (B1199274) anion present in calcium diperiodate hydrate.
A comparative look at the oxidative strength of various periodate species indicates that periodic acid (HIO₄) and its hydrated form (H₅IO₆) are generally more reactive than the periodate anion (IO₄⁻) in moderately acidic to neutral solutions. researchgate.net The reactivity is influenced by pH and the specific form of the periodate species in solution.
| Oxidized Species | Product(s) | General Observations |
| Sulfides (R-S-R') | Sulfoxides (R-SO-R'), Sulfones (R-SO₂-R') | Stepwise oxidation is possible. |
| Manganese(II) | Permanganate (MnO₄⁻) | Demonstrates high oxidizing power. |
| Ruthenium compounds | Ruthenium tetroxide (RuO₄) | Used to generate volatile oxides. |
| Osmium compounds | Osmium tetroxide (OsO₄) | Similar to ruthenium oxidation. |
Solid-State Reactivity and Transformation Mechanisms
The solid-state reactivity of calcium diperiodate hydrate is primarily governed by thermal decomposition. While specific thermogravimetric (TGA) and differential scanning calorimetry (DSC) data for calcium diperiodate hydrate are not extensively documented, analogies can be drawn from the thermal behavior of other hydrated calcium salts, such as calcium oxalate (B1200264) monohydrate and calcium carbonate. mdpi.comh-and-m-analytical.comebatco.com
The thermal decomposition of hydrated salts typically proceeds in distinct stages:
Dehydration: The initial stage involves the loss of water of hydration. For calcium diperiodate hydrate, this would result in the formation of anhydrous calcium diperiodate. This process is generally endothermic and occurs at relatively low temperatures. The number of water molecules and the strength of their binding in the crystal lattice will influence the temperature range of dehydration. nih.gov
Decomposition of the Anhydrous Salt: Following dehydration, the anhydrous calcium diperiodate will decompose at higher temperatures. The decomposition of periodates generally leads to the formation of an iodate (B108269) and oxygen gas. For calcium diperiodate, this can be represented by the following reaction: Ca(IO₄)₂ → Ca(IO₃)₂ + O₂(g)
Further Decomposition of the Iodate: Calcium iodate itself is subject to further decomposition at even higher temperatures, which would likely yield calcium oxide, iodine, and oxygen.
The transformation from the hydrated to the anhydrous form can lead to changes in the crystal structure. The removal of water molecules can cause a collapse of the original crystal lattice and the formation of a new, anhydrous crystalline phase or an amorphous intermediate. researchgate.net The stability and transformation pathways of these solid-state phases are crucial for understanding the material's behavior under thermal stress.
| Transformation Stage | Probable Temperature Range | Products |
| Dehydration | Low to moderate | Anhydrous Calcium Diperiodate, Water Vapor |
| Periodate Decomposition | Moderate to high | Calcium Iodate, Oxygen Gas |
| Iodate Decomposition | High | Calcium Oxide, Iodine Vapor, Oxygen Gas |
Interaction of Calcium Diperiodate Hydrate with Other Inorganic Species (Non-Biological)
The high reactivity of calcium diperiodate hydrate extends to its interactions with various inorganic, non-biological species. Its strong oxidizing nature allows it to react with a range of inorganic compounds.
Interaction with Metal Halides: While specific studies on calcium periodate are scarce, periodates are known to react with metal halides. For instance, they can oxidize iodide ions to iodine. This reactivity is a general characteristic of strong oxidizing agents. The reaction with other metal halides, such as chlorides and bromides, would depend on the redox potential of the specific halide ion.
Interaction with Sulfur Compounds: As mentioned in the redox chemistry section, periodates readily oxidize inorganic sulfides. wikipedia.orgresearchgate.net In the context of non-metal oxides, calcium periodate is expected to react with acidic oxides like sulfur dioxide (SO₂). The reaction of a basic oxide (calcium oxide, which can be considered the base anhydride (B1165640) of calcium hydroxide) with sulfur dioxide is a well-known acid-base reaction. echemi.com Although calcium periodate is a salt, the periodate ion can act as an oxidizing agent towards SO₂. The reaction could potentially lead to the formation of calcium sulfate (B86663). The reaction of calcium oxide with sulfur dioxide proceeds to form calcium sulfite, which can be further oxidized to calcium sulfate in the presence of an oxidant. rsc.org
Interaction with Other Non-Metal Oxides: The reactivity of calcium diperiodate hydrate with other non-metal oxides, such as nitrogen oxides (NOₓ), would be dictated by the redox potentials of the respective species. Given the strong oxidizing power of the periodate ion, it is plausible that it could oxidize lower oxidation state nitrogen oxides (e.g., NO, NO₂) to higher oxidation states, potentially forming nitrates.
| Interacting Inorganic Species | Potential Reaction Type | Probable Products |
| Metal Iodides (e.g., KI) | Redox | Iodine (I₂), Calcium Iodate |
| Inorganic Sulfides (e.g., H₂S) | Redox | Elemental Sulfur, Sulfates |
| Sulfur Dioxide (SO₂) | Redox/Acid-Base | Calcium Sulfate (CaSO₄) |
| Nitrogen Oxides (e.g., NO, NO₂) | Redox | Nitrates |
Specialized Applications in Chemical Research and Materials Science Non Prohibited
Calcium Diperiodate Hydrate (B1144303) as a Precursor for Novel Inorganic Materials
Calcium diperiodate hydrate serves as a valuable precursor material for the synthesis of various inorganic compounds, particularly mixed-metal oxides and other iodine-containing materials, through thermal decomposition pathways. The controlled heating of the hydrate leads to the sequential loss of water molecules followed by the decomposition of the periodate (B1199274) anion.
The thermal decomposition process typically begins with dehydration, where the hydrated forms release water vapor at relatively low temperatures, generally in the range of 40-100°C, to yield anhydrous calcium periodate. smolecule.com Further heating to higher temperatures initiates the decomposition of the periodate ion (with iodine in the +7 oxidation state) into the more thermally stable iodate (B108269) ion (with iodine in the +5 oxidation state). smolecule.com This transition is a key step, as it can be controlled to produce calcium iodate (Ca(IO₃)₂). Calcium iodate itself is a compound of interest and occurs naturally as the mineral lautarite. wikipedia.org
By carefully manipulating the temperature, atmosphere, and presence of other reactants, this decomposition process can be guided to produce target materials. For example, the complete decomposition at very high temperatures would ultimately yield calcium oxide (CaO), carbon dioxide, and oxygen, representing a method to produce finely divided or high-purity calcium oxide. chemguide.co.uk The multi-stage decomposition allows for the isolation of intermediate compounds that may possess unique structural or chemical properties for materials science applications.
Table 1: Thermal Decomposition Stages of Calcium Diperiodate Hydrate This table is a generalized representation based on the thermal behavior of periodates and related calcium salts. Specific transition temperatures can vary based on purity, heating rate, and atmospheric conditions.
| Temperature Range | Event | Primary Solid Product | Gaseous Byproducts |
| 40 - 100 °C | Dehydration | Anhydrous Calcium Periodate (Ca(IO₄)₂) | Water (H₂O) |
| > 100 °C (moderate) | Decomposition | Calcium Iodate (Ca(IO₃)₂) | Oxygen (O₂) |
| High Temperature | Further Decomposition | Calcium Oxide (CaO) | Iodine Oxides, Oxygen (O₂) |
Role in Advanced Catalytic Systems
While calcium diperiodate hydrate is primarily known as a stoichiometric oxidizing agent, its properties suggest potential applications in advanced catalytic systems, particularly in heterogeneous catalysis. The periodate ion is a powerful oxidant, and immobilizing it as a stable, solid calcium salt provides a localized source of oxidative power.
Research into calcium-based compounds, such as calcium silicate (B1173343) hydrate, has shown their potential as catalysts in specific chemical transformations. daneshyari.com Although direct and extensive research on calcium diperiodate hydrate as a catalyst is not widely documented, its fundamental properties allow for informed speculation on its potential roles. It could theoretically be employed in oxidation reactions where a solid, reusable oxidant is desirable. For instance, it could participate in the catalytic oxidation of environmental pollutants in water treatment processes or serve as a co-catalyst in certain industrial oxidation pathways. smolecule.com The reactivity would be centered on the surface of the solid, where the periodate ions can interact with substrates.
Table 2: Potential Catalytic Applications Based on Compound Properties
| Property | Potential Catalytic Role | Example Application Area |
| Strong Oxidizing Agent | Active species in oxidation reactions | Degradation of organic pollutants in wastewater. |
| Solid State | Heterogeneous catalyst | Packed-bed reactors for continuous flow processes. |
| Thermal Stability (of intermediates) | Catalyst support or high-temperature catalyst | High-temperature oxidation of inorganic or organic substrates. |
Application as a Reagent in Specific Inorganic Synthesis Pathways
The primary application of calcium diperiodate hydrate in synthesis is its function as a strong oxidizing agent. smolecule.com In inorganic synthesis, it can be used to elevate the oxidation state of various elements. Its slight solubility in water allows for its use in aqueous reaction media, where it can react with dissolved inorganic species. americanelements.com
Its oxidative capabilities are versatile. For example, it can oxidize lower-oxidation-state metal ions to higher, more stable states. It is also capable of oxidizing non-metals, such as converting sulfides to sulfoxides or sulfones. smolecule.com A well-known reaction involving periodates is the cleavage of vicinal diols (glycols), a reaction frequently used in carbohydrate chemistry but which underscores the potent and specific nature of the periodate oxidant. smolecule.com In a purely inorganic context, this reactivity can be harnessed for specific transformations where a solid, easily handled oxidant is preferred over gaseous or highly corrosive liquid alternatives.
The general reaction scheme for an oxidation using calcium diperiodate can be represented as: Substrate (reduced form) + Ca(IO₄)₂ → Substrate (oxidized form) + Ca(IO₃)₂
Table 3: Examples of Potential Inorganic Oxidation Reactions This table illustrates the theoretical application of calcium diperiodate as an oxidizing agent for various inorganic substrates.
| Substrate (Reduced Form) | Product (Oxidized Form) | Reaction Principle |
| Sulfide (B99878) (S²⁻) | Sulfate (B86663) (SO₄²⁻) | Oxidation of sulfur |
| Nitrite (NO₂⁻) | Nitrate (B79036) (NO₃⁻) | Oxidation of nitrogen |
| Iodide (I⁻) | Iodate (IO₃⁻) | Oxidation of a lower-state halogen |
| Manganese(II) (Mn²⁺) | Manganese(IV) oxide (MnO₂) | Oxidation of a transition metal ion |
Utilization in the Development of Non-Clinical Analytical Standards
In the field of analytical chemistry, calcium diperiodate hydrate has applications as a reagent and has potential for use as an analytical standard. smolecule.com Its utility stems from its strong oxidizing properties, which can be exploited in redox titrations to determine the concentration of reducing agents.
For a compound to serve as a primary standard, it must possess high purity, be stable under ambient conditions, have a high molecular weight, and be non-hygroscopic. Calcium diperiodate is noted for its stability under various conditions. smolecule.com As a solid, it can be accurately weighed to prepare standard solutions of a known concentration. These solutions can then be used to titrate and quantify various analytes. For instance, a standardized solution of calcium periodate could be used to determine the amount of certain organic compounds through oxidative cleavage or to quantify inorganic reducing agents. smolecule.com
Table 4: Properties of Calcium Diperiodate Hydrate as a Potential Analytical Standard
| Property | Relevance to Analytical Standard | Assessment |
| Purity | High purity is essential for accurate standard preparation. | Can be synthesized in high-purity forms. |
| Stability | Must not decompose under storage or during weighing. | Generally stable under ambient conditions. smolecule.com |
| Molecular Weight | A high molecular weight minimizes weighing errors. | The tetrahydrate form has a high molecular weight of 640.11 g/mol . smolecule.com |
| Solubility | Must be soluble in the titration solvent (usually water). | It is slightly soluble in water, which may limit its use to specific applications. smolecule.comamericanelements.com |
| Reactivity | Should react stoichiometrically and rapidly with the analyte. | Known to react stoichiometrically in oxidation-reduction reactions. smolecule.com |
Future Research Directions and Emerging Paradigms for Calcium Diperiodate Hydrate
Exploration of Metastable Phases and Polymorphism
The existence of multiple crystalline forms, or polymorphs, is a common phenomenon in solid-state chemistry, with each form exhibiting distinct physical and chemical properties. wikipedia.orgacs.org For calcium diperiodate hydrate (B1144303), the systematic investigation of polymorphism and the potential isolation of metastable phases represent a promising avenue for research.
Metastable phases, while thermodynamically less stable than the ground state, can possess unique properties that are advantageous for specific applications. The study of analogous systems, such as calcium carbonate and calcium sulfate (B86663), reveals that factors like supersaturation, temperature, and the presence of additives can direct the crystallization pathway towards the formation of metastable structures. rsc.orgrsc.orgresearchgate.netu-tokyo.ac.jpleeds.ac.uk For instance, in calcium carbonate precipitation, an amorphous precursor phase often precedes the formation of crystalline polymorphs like calcite and vaterite. rsc.orgrsc.orgu-tokyo.ac.jp
Future research on calcium diperiodate hydrate could systematically explore its phase diagram under various conditions of temperature, pressure, and humidity. researchgate.net The influence of different solvents and additives on the crystallization process could also be investigated to identify conditions that favor the formation of novel polymorphs. nih.gov Such studies could lead to the discovery of new phases with tailored properties, such as enhanced reactivity or different hydration/dehydration behaviors.
Table 1: Potential Polymorphic Systems for Investigation in Calcium Diperiodate Hydrate
| Parameter | Range/Conditions for Exploration | Potential Outcome |
|---|---|---|
| Temperature | -20 °C to 200 °C | Identification of temperature-dependent phase transitions. |
| Pressure | 0.1 GPa to 10 GPa | Discovery of high-pressure polymorphs with denser packing. |
| Humidity | 0% to 100% RH | Understanding of hydration/dehydration mechanisms and the formation of different hydrates. nih.gov |
| Solvents | Aqueous, organic, mixed-solvent systems | Control over crystal habit and potential for solvatomorph formation. |
| Additives | Organic polymers, inorganic salts | Templating effects to stabilize specific metastable phases. |
Deeper Understanding of Structure-Reactivity Relationships
The relationship between the atomic arrangement within a crystal and its chemical reactivity is a fundamental concept in chemistry. researchgate.net For calcium diperiodate hydrate, a detailed understanding of how its crystal structure influences its reactivity is crucial for designing materials with specific functionalities.
The reactivity of ionic solids is largely governed by the accessibility of reactive sites and the energetics of bond breaking and formation at the crystal surface. libretexts.orglibretexts.orgfiveable.me In the case of calcium diperiodate hydrate, the periodate (B1199274) anions are the primary reactive species. acs.org The arrangement of these anions within the crystal lattice, their coordination environment, and their interactions with neighboring calcium ions and water molecules will dictate the compound's oxidative properties.
Investigation of Quantum Chemical Effects on Periodate Anion Behavior
The behavior of the periodate anion is governed by the principles of quantum mechanics. A deeper understanding of the quantum chemical effects at play can provide valuable insights into the electronic structure and reactivity of calcium diperiodate hydrate.
Recent studies on periodate anions in different chemical environments have highlighted the importance of noncovalent interactions, such as halogen bonding, in dictating their supramolecular assembly. rsc.orgrsc.orgresearchgate.net Theoretical calculations have shown that the iodine atom in the periodate anion can act as a halogen bond donor, interacting with electron-rich species. rsc.org The strength and directionality of these interactions are governed by the anisotropic distribution of electron density around the iodine atom, a purely quantum mechanical phenomenon.
Future quantum chemical investigations could focus on the specific environment of the periodate anion within the calcium diperiodate hydrate crystal lattice. Such studies could elucidate how the electrostatic field of the surrounding calcium ions and the hydrogen bonding network of the water molecules influence the electronic structure and reactivity of the periodate anion. mdpi.com Advanced computational methods, such as the Quantum Theory of Atoms in Molecules (QTAIM) and Natural Bond Orbital (NBO) analysis, can be employed to characterize the nature of the chemical bonds and noncovalent interactions within the crystal. rsc.org
Table 2: Quantum Chemical Parameters for Future Investigation
| Parameter | Computational Method | Significance |
|---|---|---|
| Electron Density Distribution | DFT, QTAIM | Understanding bonding and noncovalent interactions. rsc.org |
| Molecular Electrostatic Potential | DFT | Identifying electrophilic and nucleophilic sites for reactivity prediction. rsc.org |
| Orbital Interactions | NBO Analysis | Characterizing charge transfer and donor-acceptor interactions. rsc.org |
| Vibrational Frequencies | DFT, Raman Spectroscopy | Probing the local environment and bonding of the periodate anion. |
Design and Synthesis of New Calcium-Periodate Frameworks with Tunable Properties
Building upon the fundamental understanding of calcium periodate chemistry, a significant future direction lies in the design and synthesis of novel frameworks with tunable properties. This involves moving beyond the simple binary compound to create more complex architectures, such as metal-organic frameworks (MOFs) or mixed-metal periodates. researchgate.netrsc.orgaps.orgyoutube.comresearchgate.netrsc.orgrsc.org
The modular nature of MOFs, which consist of metal nodes connected by organic linkers, offers a versatile platform for creating materials with tailored porosity, surface area, and chemical functionality. researchgate.netyoutube.com By using periodate-containing organic linkers, it may be possible to synthesize calcium-periodate MOFs. The properties of these materials could be tuned by varying the length, rigidity, and functional groups of the organic linker.
Another approach is the synthesis of mixed-metal periodates, where a portion of the calcium ions are substituted with other metal cations. aps.org The introduction of a second metal can significantly alter the electronic, magnetic, and catalytic properties of the material. The choice of the dopant metal and its concentration can be used to fine-tune these properties for specific applications.
The synthesis of these new frameworks will require the development of novel synthetic strategies, potentially utilizing solvothermal or microwave-assisted methods. researchgate.net Characterization of these new materials will be crucial to establish their structure and properties, paving the way for their application in areas such as catalysis, separation, and sensing. researchgate.net
Q & A
Basic Research Questions
Q. What are the recommended protocols for synthesizing calcium diperiodate hydrate with controlled crystallinity?
- Methodological Answer : Synthesis involves stoichiometric control of calcium and diperiodate ions under acidic conditions (dilute sulfuric acid) to stabilize the diperiodate anion . Precise pH adjustment (pH 3–5) and slow evaporation at 25°C enhance crystallinity. Use X-ray diffraction (XRD) to verify phase purity and thermogravimetric analysis (TGA) to confirm hydration states .
Q. How can the hydration state of calcium diperiodate hydrate be characterized using spectroscopic methods?
- Methodological Answer : Combine Fourier-transform infrared spectroscopy (FTIR) to identify O–H stretching (3200–3600 cm⁻¹) and bending (∼1640 cm⁻¹) modes of water . Pair with TGA (heating rate: 10°C/min under N₂) to quantify water loss at 100–150°C (dihydrate) and 200–250°C (anhydrous transitions) .
Q. What standard methods are used to determine calcium content in diperiodate complexes?
- Methodological Answer : Employ EDTA titration with Eriochrome Black T indicator at pH 10 (ammonia buffer) for direct calcium quantification . For trace analysis, use atomic absorption spectroscopy (AAS) with a calcium hollow-cathode lamp (λ = 422.7 nm) and nitrous oxide-acetylene flame .
Advanced Research Questions
Q. How to design experiments to assess the interaction of calcium-silicate-hydrate (C-S-H) seeds with microbial biofilms?
- Methodological Answer : Use 96-well plates with C-S-H suspensions (1–0.125% w/v) in TSB media inoculated with reference strains (e.g., E. coli). Quantify biofilm biomass via crystal violet staining (OD₅₇₀) and metabolic activity via alamarBlue® fluorescence (Ex/Em: 530/590 nm) . Include pH controls (NaOH-adjusted media) to isolate nanoparticle effects from alkalinity .
Q. How to resolve contradictions in reported toxicity data of C-S-H nanoparticles in biological systems?
- Methodological Answer : Address variables like nanoparticle dispersion (ultrasonication at 40 kHz for 30 min) and agglomeration trends (dynamic light scattering, DLS). Compare acute (4-hour exposure, colony-forming unit counts) vs. chronic (24-hour biofilm assays) toxicity . Use ANOVA with Tukey’s post hoc test (p < 0.05) to validate statistical significance across replicates .
Q. What methodologies are used to study the stabilization of diperiodate anions by calcium ions in aqueous solutions?
- Methodological Answer : Conduct ionic strength experiments (NaCl/CaCl₂ gradients) with Raman spectroscopy to track diperiodate vibrational modes (e.g., I–O stretching at 750–780 cm⁻¹) . Use cyclic voltammetry (scan rate: 50 mV/s, Pt electrode) to monitor redox stability of IO₆⁻⁵ species in the presence of Ca²⁺ .
Data Contradiction Analysis
Q. Why do studies report conflicting results on the antimicrobial activity of C-S-H nanoparticles?
- Methodological Answer : Variability arises from strain-specific responses (e.g., Bacillus vs. Pseudomonas) and nanoparticle synthesis routes (sol-gel vs. precipitation methods affecting surface charge) . Standardize testing using ISO 20776-1 broth microdilution protocols and report zeta potential (±5 mV precision) to correlate surface properties with bioactivity .
Tables for Key Parameters
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
